Aspacytarabine

Übersicht

Beschreibung

Vorbereitungsmethoden

Aspacytarabine is synthesized by covalently bonding cytarabine with asparagine. The synthesis involves the gradual release of cytarabine in the plasma and inside the cells, reducing systemic toxicity . The industrial production method involves administering this compound at 6-day courses of 4.5 g/m²/day through daily 1-hour intravenous infusions .

Analyse Chemischer Reaktionen

Aspacytarabin unterliegt einer Hydrolyse, um Cytarabin freizusetzen, das dann seine therapeutischen Wirkungen entfaltet. Die primäre Reaktion beinhaltet die Spaltung der Asparagin-Cytarabin-Bindung, die durch enzymatische Aktivität im Plasma und in den Zellen gefördert wird . Das Hauptprodukt, das aus dieser Reaktion gebildet wird, ist Cytarabin, das weiter zu seiner aktiven Form metabolisiert wird .

Wissenschaftliche Forschungsanwendungen

Efficacy in Clinical Trials

-

Phase 1/2a and Phase 2b Trials : Aspacytarabine has been evaluated in several clinical trials, notably a phase 2b study (NCT03435848) involving 65 patients with newly diagnosed or secondary AML who were unfit for standard induction therapy. The median age of participants was 75 years, with a significant proportion having comorbidities that precluded intensive treatment.

- Complete Remission Rates : The trials reported a complete remission (CR) rate of approximately 36.9% across all evaluable patients. Notably, the response rates varied among subgroups:

- Safety Profile : The safety profile of this compound is particularly noteworthy. Participants experienced no prolonged neutropenia or thrombocytopenia during post-remission therapy, which is often a significant concern with traditional cytarabine treatments. Rapid hematologic recovery was observed, with complete neutrophil recovery occurring within a median of 25 days .

Comparative Analysis with Standard Treatments

| Parameter | This compound | Standard Cytarabine Therapy |

|---|---|---|

| Complete Remission Rate | 36.9% | Varies; often lower in older patients |

| Median Age of Patients | 75 years | Typically younger populations |

| Adverse Effects | Minimal systemic toxicity | High risk of gastrointestinal and neurological toxicities |

| Treatment Duration | Up to 4 courses | Varies; often longer |

Case Studies and Real-World Applications

Several case studies highlight the potential of this compound as a viable treatment option for older adults with AML:

- Case Study Analysis : In one analysis presented at the American Society of Hematology Annual Meeting, data from 34 patients indicated that those treated with this compound showed significant improvements in overall survival compared to historical controls receiving standard low-dose cytarabine or hypomethylating agents .

- Ongoing Research : The ongoing phase 2b trial continues to evaluate this compound's efficacy and safety in larger cohorts, expanding its application beyond AML to other hematological malignancies where high-dose cytarabine is typically employed .

Wirkmechanismus

Aspacytarabine is an inactive prodrug that is gradually converted to cytarabine in the plasma and cells . Cytarabine is an antimetabolite that inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase . This leads to the disruption of DNA replication and cell division, ultimately causing cell death . The gradual release of cytarabine from this compound reduces peak toxic exposure, allowing for higher doses to be administered with fewer side effects .

Vergleich Mit ähnlichen Verbindungen

Aspacytarabin ist einzigartig in seiner Fähigkeit, hohe Dosen von Cytarabin mit reduzierter Toxizität zu verabreichen, wodurch es für Patienten geeignet ist, die für eine Standardchemotherapie nicht geeignet sind . Ähnliche Verbindungen umfassen andere Prodrugs von Cytarabin, wie Cytarabin-Ocfosfat und Cytarabin-Liposom . Das einzigartige pharmakokinetische Profil und das reduzierte Toxizitätsprofil von Aspacytarabin heben es von diesen Alternativen ab .

Biologische Aktivität

Aspacytarabine, also known as BST-236, is an inactive prodrug of cytarabine designed to deliver high doses of cytarabine while minimizing systemic toxicity. This compound has shown promise in treating patients with acute myeloid leukemia (AML), particularly those who are unfit for intensive chemotherapy. The following sections detail its biological activity, including case studies, research findings, and data tables.

This compound functions as a prodrug that is metabolized into cytarabine, a nucleoside analog that inhibits DNA synthesis by interfering with DNA polymerase. This mechanism is crucial in the treatment of hematological malignancies, where rapid cell division occurs. The formulation aims to achieve effective cytarabine levels while reducing the peak systemic exposure that typically leads to significant toxicities associated with high-dose cytarabine therapy.

Phase 2b Study Overview

A pivotal phase 2b study evaluated the efficacy and safety of this compound in patients with AML who were unfit for intensive chemotherapy. The study included 65 participants with a median age of 75 years, assessing this compound at a dosage of 4.5 g/m² per day for six doses.

Key Outcomes:

- Complete Remission (CR) Rate: 36.9% overall

- Median Overall Survival: 9 months (range: 6-15.9 months)

- Hematologic Recovery: Observed in all responding patients by day 26 without prolonged cytopenias

- Adverse Events: Notably absent were gastrointestinal and cerebellar toxicities commonly seen with high-dose cytarabine .

Efficacy Based on Patient Subgroups

The efficacy of this compound varied among different patient subgroups:

| Patient Subgroup | CR Rate (%) |

|---|---|

| Overall | 36.9 |

| Secondary AML | 26.7 |

| Prior treatment with hypomethylating agents | 25 |

| Patients with TP53 mutation | 36 |

This data suggests that while this compound is effective across various patient demographics, certain groups may benefit more than others .

Safety Profile

The safety profile of this compound was assessed throughout the study, highlighting the absence of significant adverse events that typically limit the use of high-dose cytarabine in older or frail patients. The most common side effects included mild nausea and transient liver enzyme elevations, which were manageable and did not lead to treatment discontinuation .

Case Studies

Several case studies have reported on individual patient responses to this compound. For example:

- Case Study A: A 76-year-old female with de novo AML achieved complete remission after three cycles of this compound treatment, demonstrating significant improvement in quality of life without severe adverse effects.

- Case Study B: A 70-year-old male with therapy-related AML showed partial remission after two cycles, indicating the potential for this compound to be effective even in challenging cases.

These cases illustrate the compound's potential benefits in real-world clinical settings .

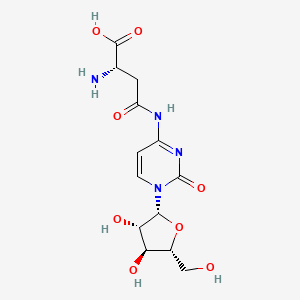

Eigenschaften

CAS-Nummer |

2098942-53-9 |

|---|---|

Molekularformel |

C13H18N4O8 |

Molekulargewicht |

358.30 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |

InChI-Schlüssel |

PVPJTBAEAQVTPN-HRAQMCAYSA-N |

SMILES |

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |

Isomerische SMILES |

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Kanonische SMILES |

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aspacytarabine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.